2-Amino-3-(trifluoromethyl)isonicotinic acid

Descripción general

Descripción

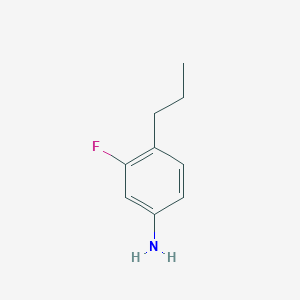

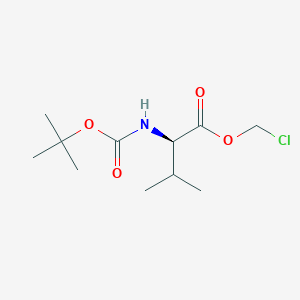

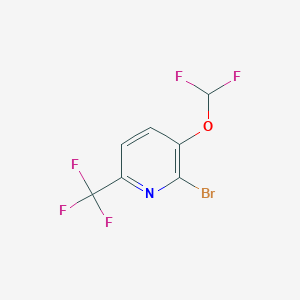

2-Amino-3-(trifluoromethyl)isonicotinic acid is a derivative of isonicotinic acid , which is a monocarboxylic derivative of pyridine . It has a molecular formula of C8H6F3NO2 and a molecular weight of 205.13 g/mol . It is also known by other names such as 3-(Trifluoromethyl)anthranilic acid .

Synthesis Analysis

The synthesis of trifluoromethylated amines, which includes 2-Amino-3-(trifluoromethyl)isonicotinic acid, can be achieved through the catalytic enantioselective isomerization of imines . This process involves a new chiral organic catalyst and can produce both aryl and alkyl trifluoromethylated amines with high enantioselectivities .Molecular Structure Analysis

The IUPAC name for 2-Amino-3-(trifluoromethyl)isonicotinic acid is 2-amino-3-(trifluoromethyl)benzoic acid . The SMILES string representation of its structure isC1=CC(=C(C(=C1)C(F)(F)F)N)C(=O)O . Physical And Chemical Properties Analysis

2-Amino-3-(trifluoromethyl)isonicotinic acid is a solid substance with a melting point range of 157.0°C to 160.0°C . Its InChI Key is UNLVJVQEDSDPIN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Comprehensive Analysis of 2-Amino-3-(trifluoromethyl)isonicotinic Acid Applications

2-Amino-3-(trifluoromethyl)isonicotinic acid is a compound with a trifluoromethylpyridine (TFMP) structure that has found various applications in scientific research, particularly in the agrochemical and pharmaceutical industries. Below is a detailed analysis of its unique applications across different fields.

Agrochemicals: The TFMP derivatives, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, are primarily used in the protection of crops from pests . The introduction of fluazifop-butyl, a TFMP derivative, marked the beginning of the use of these compounds in the agrochemical market. Since then, over 20 new TFMP-containing agrochemicals have been developed .

Pharmaceuticals: In the pharmaceutical industry, TFMP derivatives are utilized due to their unique physicochemical propertiesFive pharmaceutical products containing the TFMP moiety have been approved for the market, and several candidates are undergoing clinical trials . The biological activities of these derivatives are attributed to the fluorine atom’s properties and the pyridine moiety’s characteristics .

Veterinary Medicine: Similar to pharmaceuticals, TFMP derivatives have been used in veterinary medicineTwo veterinary products containing TFMP have received market approval, indicating the compound’s versatility and effectiveness in animal health .

Synthesis of Antimicrobial Agents: 2-Amino-3-(trifluoromethyl)isonicotinic acid serves as an intermediate in the synthesis of antimicrobial benzoisothiazolones and dithiobis(benzamides) . These compounds are significant in developing new antimicrobial agents that can combat various bacterial infections.

Organic Synthesis: The compound is involved in organic synthesis processes, particularly in C–F bond activation within the CF3 group. This includes anionic SN2′-type substitution, cationic SN1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .

Functional Materials: The development of functional materials has been greatly enhanced by the incorporation of fluorinated organic chemicals, including TFMP derivatives. The unique effects of fluorine on the biological activities and physical properties of compounds have made it an essential element in chemical research .

Fluorinated Pesticides: More than 50% of the pesticides introduced in the last two decades are fluorinated, with around 40% containing a trifluoromethyl group. This highlights the significant role of TFMP derivatives, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, in the development of modern pesticides .

Discovery Chemistry: Fluorine’s unique properties have earned it a special place in discovery chemistry. The ongoing development of fluorinated organic chemicals, such as TFMP derivatives, is a critical research area, promising many novel applications in the future .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and ensuring adequate ventilation .

Direcciones Futuras

The synthesis of trifluoromethylated amines, including 2-Amino-3-(trifluoromethyl)isonicotinic acid, is a promising area of research . The development of new chiral organic catalysts could enable the production of a wider range of trifluoromethylated amines with high enantioselectivities . These compounds have potential applications in pharmaceutical and agrochemical industries due to the unique impact of fluorine on organic molecules .

Propiedades

IUPAC Name |

2-amino-3-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O2/c8-7(9,10)4-3(6(13)14)1-2-12-5(4)11/h1-2H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBZGWQHSBVCVCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(=O)O)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-(trifluoromethyl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Fluoro-4-methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409113.png)

![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)

![2'-Fluoro-[2,3']bipyridinyl-6-carboxylic acid](/img/structure/B1409127.png)